molecular formula C12H14N2O B13032745 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile

4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B13032745
M. Wt: 202.25 g/mol
InChI Key: WCBJLZZDUCWYME-UHFFFAOYSA-N
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Description

4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C12H14N2O It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a tetrahydropyran ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methylpyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is unique due to its combination of a methylpyridine ring and a tetrahydropyran ring with a nitrile group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(6-methylpyridin-3-yl)oxane-4-carbonitrile

InChI

InChI=1S/C12H14N2O/c1-10-2-3-11(8-14-10)12(9-13)4-6-15-7-5-12/h2-3,8H,4-7H2,1H3

InChI Key

WCBJLZZDUCWYME-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2(CCOCC2)C#N

Origin of Product

United States

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